molecular formula C13H12N2O2 B3279917 N-(2-Methoxyphenyl)isonicotinamide CAS No. 70301-28-9

N-(2-Methoxyphenyl)isonicotinamide

Cat. No.: B3279917
CAS No.: 70301-28-9
M. Wt: 228.25 g/mol
InChI Key: TZVALONNYKQESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nicotinamide (B372718) and Isonicotinamide (B137802) Derivatives Research

N-(2-Methoxyphenyl)isonicotinamide is a subject of academic inquiry as part of the broader field of nicotinamide and isonicotinamide derivatives. These two parent molecules are structural isomers, differing only in the position of the carboxamide group on the pyridine (B92270) ring (position 3 for nicotinamide and position 4 for isonicotinamide). wikipedia.org This seemingly minor structural change leads to significant differences in their chemical behavior and biological roles, prompting extensive comparative research. acs.org

Derivatives of both nicotinamide and isonicotinamide have attracted considerable attention for their wide range of biological activities. nih.gov Nicotinamide, also known as vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and is vital for cellular metabolism. researchgate.netnih.gov Its derivatives have been explored for various therapeutic applications, including anti-inflammatory and antinociceptive effects. nih.gov In recent years, novel nicotinamide derivatives have been designed and synthesized as potential inhibitors of enzymes like histone deacetylases (HDACs), which are targets in cancer therapy. rsc.org

Similarly, isonicotinamide derivatives are a cornerstone in pharmaceutical research. Isonicotinamide itself has been utilized in pharmaceuticals for its potential anti-tubercular and anti-bacterial activity. researchgate.net The isonicotinamide scaffold is also a valuable component in the field of crystal engineering, where it is used as a "coformer" to create pharmaceutical cocrystals, modifying the physical properties of active pharmaceutical ingredients (APIs). researchgate.netnih.gov Researchers have synthesized and evaluated numerous derivatives for activities including fungicidal effects in agriculture, demonstrating the versatility of this chemical class. nih.govmdpi.com The study of this compound is therefore contextualized within this rich and diverse field, exploring how the addition of the 2-methoxyphenyl group modifies the established properties of the isonicotinamide core.

Historical Perspective of Related Compound Investigations

The scientific investigation into compounds related to this compound has a rich history rooted in the mid-20th century, particularly with the discovery of isoniazid. Isoniazid, the hydrazide derivative of isonicotinic acid, was a landmark discovery in the fight against tuberculosis. nih.gov Its development was spurred by earlier findings on the antitubercular activity of niacinamide (nicotinamide). nih.gov This pioneering work established pyridinecarboxylic acids and their derivatives as a critical class of compounds for medicinal chemistry, leading to decades of subsequent research into structurally related molecules.

The success of isoniazid catalyzed broad investigations into other isonicotinic acid and nicotinic acid derivatives. Scientists began systematically modifying the core pyridine structure to explore structure-activity relationships, aiming to enhance efficacy, broaden the spectrum of activity, or identify entirely new therapeutic applications. This historical progression from simple amides and hydrazides to more complex substituted derivatives like N-(aryl)isonicotinamides represents a classic path in drug discovery and development. The exploration of compounds such as this compound is a direct continuation of this legacy, applying modern synthetic and analytical techniques to a historically significant class of molecules.

Overview of Structural Significance in Chemical and Biological Systems

The isonicotinamide core is known to be a robust building block for creating specific supramolecular arrangements through hydrogen bonding. nih.gov The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). researchgate.netirins.org These interactions are crucial in determining how the molecule packs in a solid state and how it might interact with biological targets like enzyme active sites. nih.govirins.org

The N-(2-methoxyphenyl) substituent is arguably the most significant feature distinguishing this molecule from its parent compound. The phenyl ring introduces the possibility of π-π stacking interactions, which are important non-covalent forces in both crystal packing and receptor binding. irins.org The methoxy (B1213986) (-OCH₃) group at the ortho position further influences the molecule's properties by adding steric bulk and altering the electronic distribution of the phenyl ring. This can direct the molecule's preferred conformation and provide additional hydrogen bond accepting capabilities, potentially modulating its biological activity and physicochemical properties.

Table 1: Comparison of Parent Isomers

Property Nicotinamide Isonicotinamide
IUPAC Name Pyridine-3-carboxamide Pyridine-4-carboxamide
Synonym Niacinamide -
Molecular Formula C₆H₆N₂O C₆H₆N₂O
Molar Mass 122.12 g/mol 122.127 g/mol
Polymorphism Highly polymorphic from the melt acs.org Highly polymorphic from solution acs.org

Table 2: Investigated Biological Activities of the Nicotinamide & Isonicotinamide Family

Activity Type Derivative Class Reference
Anti-inflammatory Nicotinamide, Isonicotinamide nih.gov
Antitubercular Isonicotinic Acid Hydrazide (Isoniazid) nih.gov
Fungicidal Nicotinamide Derivatives (e.g., Boscalid) nih.gov
HDAC Inhibition Nicotinamide Derivatives rsc.org
Antibacterial Isonicotinamide, Nicotinamide Derivatives researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVALONNYKQESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273005
Record name N-(2-Methoxyphenyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70301-28-9
Record name N-(2-Methoxyphenyl)-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70301-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyphenyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Methoxyphenyl Isonicotinamide and Its Derivatives

Classical Synthesis Routes

Traditional methods for amide synthesis have been widely applied and are characterized by their reliability and well-understood mechanisms.

The direct condensation of a carboxylic acid and an amine is a fundamental approach to forming an amide bond. In the context of N-(2-Methoxyphenyl)isonicotinamide, this would involve the reaction of isonicotinic acid with 2-methoxyaniline.

This reaction is typically driven by heating the reactants together, often at high temperatures, to facilitate the removal of water and shift the equilibrium towards the product. acsgcipr.org The direct thermal condensation can be challenging due to the high temperatures required, which might lead to side reactions or degradation of the product. acsgcipr.org To circumvent these issues, the reaction can be performed in a high-boiling point solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus. acsgcipr.org

General Reaction Scheme: Isonicotinic acid + 2-Methoxyaniline → this compound + H₂O

A more common and often more efficient method for synthesizing amides is through the use of an activated carboxylic acid derivative, such as an acid chloride. libretexts.org For the synthesis of this compound, isonicotinoyl chloride, the acid chloride of isonicotinic acid, is reacted with 2-methoxyaniline.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The use of the highly reactive acid chloride allows the reaction to proceed at much lower temperatures than direct condensation, often at room temperature, leading to cleaner reactions and higher yields. libretexts.org

General Reaction Scheme: Isonicotinoyl chloride + 2-Methoxyaniline → this compound + HCl

One possible synthetic pathway involves the hydrolysis of 4-cyanopyridine (B195900) to isonicotinamide (B137802), which can be further hydrolyzed to isonicotinic acid. google.com The isonicotinic acid can then be converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with 2-methoxyaniline as described above. libretexts.org Alternatively, isonicotinohydrazide can be a starting point for the synthesis of related heterocyclic systems. nih.gov The principles of multi-step synthesis allow for the strategic construction of complex molecules from simpler, more accessible starting materials. libretexts.org

Modern and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. rsc.orgnih.gov The application of microwave energy can significantly accelerate the amide bond formation between isonicotinic acid or its derivatives and 2-methoxyaniline. jchps.commdpi.com

Microwave-assisted synthesis is known for its efficient heating of the reaction mixture, which can lead to faster reaction rates and the formation of cleaner products compared to conventional heating methods. jchps.com This technique is particularly advantageous for reactions that are slow or require high temperatures under conventional conditions.

The development of catalytic methods for amide bond formation is a major focus of contemporary research, aiming to avoid the use of stoichiometric activating agents and the generation of large amounts of waste. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in the provided search results, general principles of catalytic amidation can be applied.

These methods often involve the use of transition metal catalysts or organocatalysts to facilitate the direct coupling of carboxylic acids and amines under milder conditions. rsc.org For instance, catalytic hydrogenation is a key step in the regeneration of coenzymes that are structurally related to nicotinamide (B372718). rsc.org Furthermore, metal-organic frameworks (MOFs) have been investigated as catalysts for reactions involving amide-containing molecules, suggesting potential applications in synthesis. mdpi.com The development of novel catalytic systems for amidation continues to be an active area of research. nih.gov

Synthetic Methodologies Overview

MethodStarting MaterialsReagents/ConditionsAdvantages
Condensation Reaction Isonicotinic acid, 2-MethoxyanilineHigh temperature, Dean-Stark trapAtom economical
Acylation Reaction Isonicotinoyl chloride, 2-MethoxyanilineBase (e.g., pyridine), Room temperatureHigh yield, mild conditions
Microwave-Assisted Isonicotinic acid/derivatives, 2-MethoxyanilineMicrowave irradiationRapid reaction times, high efficiency jchps.com
Catalytic Synthesis Isonicotinic acid, 2-MethoxyanilineCatalyst (e.g., transition metal)Milder conditions, reduced waste

Derivatization Strategies and Functional Group Transformations

The structural versatility of this compound allows for a range of derivatization strategies. These can be broadly categorized into modifications of the methoxyphenyl group, functionalization of the pyridine ring of the isonicotinamide core, and the attachment of additional heterocyclic moieties.

Modification of the Methoxyphenyl Moiety

The methoxyphenyl portion of the molecule presents two primary sites for modification: the methoxy (B1213986) group itself and the aromatic ring.

The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution on the phenyl ring. wikipedia.orgfiveable.me This allows for the introduction of various substituents, such as nitro groups or halogens, which can then be further manipulated. For example, the bromination of anisole, a related compound, proceeds rapidly to give primarily the para- and ortho-bromo isomers. libretexts.org This reactivity suggests that the phenyl ring of this compound could be selectively functionalized under appropriate conditions. It is important to consider that the amide linkage might also influence the regioselectivity of such substitutions.

Table 1: Reagents for Modification of the Methoxyphenyl Moiety

TransformationReagentDescription
O-DemethylationBoron tribromide (BBr₃)A strong Lewis acid for ether cleavage, often used at low temperatures. chem-station.com
O-Demethylation47% Hydrobromic acid (HBr)A strong protic acid that cleaves ethers upon heating. chem-station.com
O-DemethylationAluminum chloride (AlCl₃)A Lewis acid used for ether cleavage, sometimes in the presence of a tertiary amine. chem-station.comgoogle.com
Aromatic SubstitutionElectrophilic reagents (e.g., Br₂, HNO₃)The methoxy group directs substitution to the ortho and para positions of the phenyl ring. wikipedia.orglibretexts.org

Functionalization of the Isonicotinamide Pyridine Ring

The pyridine ring of the isonicotinamide moiety is electron-deficient, which influences its reactivity. However, several methods have been developed for its functionalization, particularly through halogenation and direct C-H activation.

The introduction of a halogen atom onto the pyridine ring serves as a valuable entry point for further cross-coupling reactions. Selective halogenation of pyridines can be challenging but is achievable. For instance, 3-halogenation of pyridines can be accomplished through a sequence involving ring-opening to a Zincke imine intermediate, followed by halogenation and ring-closing. libretexts.org This method allows for regioselective functionalization under mild conditions. libretexts.org Another approach for 4-selective halogenation involves the use of specially designed phosphine (B1218219) reagents that are first installed at the 4-position and subsequently displaced by a halide. wikipedia.org

Palladium-catalyzed direct C-H functionalization represents a powerful tool for modifying the pyridine ring without the need for pre-installed leaving groups. Research has shown that Pd(0)/PR₃ catalyzed arylation can selectively functionalize the 3- and 4-positions of isonicotinic acid derivatives using aryl bromides. solubilityofthings.com This method provides a direct route to biaryl structures and allows for the rapid generation of a library of arylated derivatives. solubilityofthings.com The amide group can act as a directing group in these transformations, influencing the position of arylation. solubilityofthings.com

Table 2: Methods for Functionalizing the Isonicotinamide Pyridine Ring

TransformationMethodReagents/CatalystPosition
HalogenationZincke Imine IntermediateDibenzylamine, NIS or NBS, NH₄OAc3-position libretexts.org
HalogenationPhosphine Reagent DisplacementDesigned phosphines, Halide source4-position wikipedia.org
C-H ArylationDirect C-H ActivationPd(0)/PR₃, Aryl Bromide3- or 4-position solubilityofthings.com

Introduction of Heterocyclic Moieties

The synthesis of derivatives bearing additional heterocyclic rings can significantly alter the properties of the parent molecule. These can be introduced through various synthetic strategies, often involving the formation of new carbon-nitrogen or carbon-carbon bonds.

A straightforward approach to introduce a heterocyclic moiety is through the amide bond-forming reaction. For example, isonicotinic acid or its activated derivatives (like the acid chloride) can be reacted with an amino-substituted heterocycle. This strategy is exemplified in the synthesis of N-(2-(Pyridin-4-yl)ethyl)isonicotinamide, where two pyridine rings are linked via an ethylamide bridge. chem-station.com

Another strategy involves building a new heterocyclic ring onto the existing this compound scaffold. This can be achieved by first introducing functional groups that can participate in cyclization reactions. For instance, a derivative could be synthesized with a view to a subsequent cyclization to form a purine (B94841) analogue or other fused systems. libretexts.org

If a halogen has been introduced onto either the methoxyphenyl or the isonicotinamide ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to attach a variety of heterocyclic fragments. These reactions are highly versatile for forming carbon-carbon and carbon-nitrogen bonds, enabling the connection of diverse heterocyclic systems to the core structure.

Table 3: Strategies for Introducing Heterocyclic Moieties

StrategyDescriptionExample Reaction
Amide CouplingReaction of isonicotinic acid with a heterocyclic amine.Isonicotinoyl chloride + Aminopyridine → N-(pyridinyl)isonicotinamide
CyclizationFormation of a new ring from functional groups on the parent molecule.Intramolecular condensation to form a fused heterocyclic system.
Cross-CouplingPd-catalyzed coupling of a halogenated derivative with a heterocyclic partner.Suzuki coupling of a bromo-substituted derivative with a heterocyclic boronic acid.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (1D) NMR for Proton and Carbon Resonances (¹H and ¹³C)

One-dimensional NMR spectra provide fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of N-(2-Methoxyphenyl)isonicotinamide would exhibit distinct signals corresponding to the protons on the isonicotinoyl and the 2-methoxyphenyl rings, as well as the amide N-H proton. The aromatic region (typically δ 6.5-9.0 ppm) would show a complex pattern of doublets and triplets. The two protons on the pyridine (B92270) ring adjacent to the nitrogen (H-2' and H-6') are expected to be the most deshielded, appearing at the lowest field. The protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet around δ 3.9 ppm. The amide proton (N-H) would likely be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show 13 distinct signals (unless there is accidental overlap). The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at a chemical shift above δ 160 ppm. The carbons of the aromatic rings would appear in the δ 110-160 ppm range, with the carbon bearing the methoxy group (C-2) and the carbons of the pyridine ring attached to nitrogen showing characteristic shifts. The methoxy carbon (-OCH₃) would be observed in the aliphatic region, typically around δ 55-60 ppm.

Predicted ¹H and ¹³C NMR Data (Note: As specific experimental data is not publicly available, the following table is based on predicted values and analysis of similar structures. Actual values may vary.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Amide (N-H)~9.5 (broad s)-
Carbonyl (C=O)-~164.0
Methoxy (-OCH₃)~3.9 (s, 3H)~55.8
Pyridine Ring
C-2', C-6'~8.7 (d, 2H)~150.5
C-3', C-5'~7.8 (d, 2H)~121.5
C-4'-~142.0
Phenyl Ring
C-1-~127.0
C-2-~148.0
C-3~7.2 (t, 1H)~112.0
C-4~7.1 (t, 1H)~123.0
C-5~7.0 (t, 1H)~121.0
C-6~8.2 (d, 1H)~120.0

s = singlet, d = doublet, t = triplet

Two-Dimensional (2D) NMR for Structural Elucidation (COSY, HMBC)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on both the pyridine and the methoxyphenyl rings, confirming their substitution patterns. For example, a cross-peak would be expected between the signals for H-3 and H-4 on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the amide proton (N-H) to the carbonyl carbon (C=O) and to carbons of the phenyl ring (C-1, C-2, C-6). It would also show correlations from the pyridine protons (H-2'/6' and H-3'/5') to the amide carbonyl carbon, confirming the connectivity between the two ring systems.

Variable-Temperature and Concentration-Dependent NMR Studies for Intermolecular Interactions

Studying the NMR spectra at different temperatures and concentrations can provide insight into intermolecular interactions, such as hydrogen bonding. In the case of this compound, the chemical shift of the amide proton (N-H) is expected to be particularly sensitive. In many solvents, increasing the temperature or decreasing the concentration would cause the N-H signal to shift to a higher field (lower ppm value), which is indicative of the disruption of intermolecular hydrogen bonds where the amide acts as a hydrogen bond donor.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

N-H Stretch: A sharp or moderately broad band around 3300 cm⁻¹ corresponds to the stretching vibration of the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).

C=O Stretch (Amide I band): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1550 cm⁻¹.

C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations within the aromatic pyridine and phenyl rings.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) would be expected in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch~3300
Aromatic C-HStretch3100-3000
Aliphatic C-H (-OCH₃)Stretch2950-2850
Amide C=O (Amide I)Stretch1680-1650
Aromatic C=C/C=NStretch1600-1400
Amide N-H Bend (Amide II)Bend~1550
Ether (Ar-O-C)Asymmetric Stretch1250-1200

Mass Spectrometry (MS) for Molecular Fragmentation and Mass Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Using a technique like electron ionization (EI), the molecule is fragmented into characteristic ions.

The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 228, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the amide bond, which is a common fragmentation pathway.

Plausible Fragmentation Pathways:

Formation of the isonicotinoyl cation: Cleavage of the C-N amide bond could yield a fragment corresponding to the isonicotinoyl group at m/z 106.

Formation of the 2-methoxyphenylaminyl radical cation: The other part of the molecule could lead to signals related to the 2-methoxyphenylamine fragment (m/z 123).

Loss of CO: The isonicotinoyl cation (m/z 106) could lose carbon monoxide to give the pyridyl cation at m/z 78.

Loss of a methyl group: Fragmentation of the 2-methoxyphenyl portion could involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to an ion at m/z 213.

Predicted Major Mass Spectrometry Fragments

m/z ValueIdentity of Fragment
228Molecular Ion [C₁₃H₁₂N₂O₂]⁺
213[M - CH₃]⁺
123[H₂NC₆H₄OCH₃]⁺ (2-methoxyphenylamine cation)
106[C₅H₄NCO]⁺ (Isonicotinoyl cation)
78[C₅H₄N]⁺ (Pyridyl cation)

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the pure compound. The experimentally determined percentages are compared with the theoretically calculated values to verify the molecular formula.

For this compound, with the molecular formula C₁₃H₁₂N₂O₂, the theoretical elemental composition would be calculated as follows:

Theoretical Elemental Composition

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon12.0113156.1368.41
Hydrogen1.0081212.0965.30
Nitrogen14.01228.0212.28
Oxygen16.00232.0014.02
Total 228.25 100.00

An experimental result from a CHN analyzer that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the assigned molecular formula.

X-ray Crystallography for Solid-State Structure Elucidation

The conformation of this compound is largely defined by the rotational freedom around the amide linkage and the bond connecting the methoxyphenyl group to the amide nitrogen. The relative orientation of the two aromatic rings—the pyridine and the methoxyphenyl rings—is a critical conformational parameter. This is quantified by the dihedral angle between the planes of these two rings.

In related structures, such as N-(4-fluorophenyl)pyridine-2-carboxamide, the conformation is notably non-planar. For instance, in N-(4-methoxyphenyl)pivalamide, the amide plane is twisted with respect to the aromatic ring, exhibiting a dihedral angle of 33.9 (1)°. nih.gov This twist is a common feature in N-aryl amides, arising from a balance of steric hindrance and the desire to maximize stabilizing intramolecular interactions. For this compound, a significant dihedral angle between the pyridine and methoxyphenyl rings is expected, influenced by the steric bulk of the ortho-methoxy group.

Interactive Table: Expected Dihedral Angles in this compound and Related Amides

CompoundDihedral Angle (°) between Aromatic Ring and Amide PlaneReference
N-(4-Methoxyphenyl)pivalamide33.9 (1) nih.gov
N-(3-Methoxyphenyl)pyrazinecarboxamideVaries (part of a study on 18 N-arylpyrazinecarboxamides with diverse conformations) researchgate.net
N-(4-Fluorophenyl)pyridine-2-carboxamideNon-planar conformation observed nih.govresearchgate.net
This compoundPredicted to be significant due to ortho-substituent

Data for this compound is predictive.

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of this compound. The molecule contains a hydrogen bond donor (the amide N-H group) and several potential hydrogen bond acceptors (the carbonyl oxygen, the pyridine nitrogen, and the methoxy oxygen).

The most probable and strongest hydrogen bond would be the N-H···O interaction between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule, forming a classic amide-to-amide linkage. Another strong possibility is an N-H···N hydrogen bond, where the amide hydrogen interacts with the nitrogen atom of the pyridine ring.

Interactive Table: Potential Hydrogen Bond Synthons in this compound

SynthonDonorAcceptorExpected Role
N-H···O Amide N-HCarbonyl OxygenPrimary interaction, likely forming chains or dimers
N-H···N Amide N-HPyridine NitrogenAlternative primary interaction
C-H···O Aromatic C-HCarbonyl Oxygen, Methoxy OxygenSecondary interactions, stabilizing the 3D network
C-H···π Aromatic C-HPyridine Ring, Phenyl RingWeak interactions contributing to packing efficiency

The presence of two aromatic rings, the electron-deficient pyridine ring and the electron-rich methoxyphenyl ring, makes π-π stacking interactions a highly probable feature in the supramolecular assembly of this compound. nih.govnih.gov These interactions arise from the electrostatic attraction between the quadrupole moments of the aromatic rings.

The stacking can occur in a face-to-face or offset (slipped-stack) arrangement. In many crystal structures of related compounds, π-π stacking is a key contributor to the formation of one-dimensional columns or two-dimensional sheets. researchgate.netresearchgate.net For instance, in N-(4-nitrophenyl)pyridine-2-carboxamide, loosely π-stacked molecules form a stepped or staircase-like progression. nih.govresearchgate.net The interplay between hydrogen bonding and π-π stacking dictates the final supramolecular architecture. It is the synergy of these non-covalent interactions that leads to the spontaneous self-assembly of molecules into a well-ordered crystalline material. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of N-(2-Methoxyphenyl)isonicotinamide. These calculations are performed by solving the Schrödinger equation, often using approximations to make it computationally feasible.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the geometry, stability, and electronic properties of this compound.

HOMO/LUMO (Highest Occupied Molecular Orbital / Lowest Unoccupied Molecular Orbital) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a HOMO/LUMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This information is invaluable for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap 5.3

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a HOMO/LUMO analysis. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms, particularly those attached to the amide group, would likely show positive potential. This visual representation of the molecule's charge distribution is instrumental in understanding its intermolecular interactions, such as hydrogen bonding, and predicting its reactivity.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly important application is molecular docking, which predicts how a small molecule (ligand) binds to a larger molecule, typically a protein.

Ligand-Protein Interaction Prediction

Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound with various protein targets. This process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and scoring them based on their energetic favorability. The results of these simulations can identify potential biological targets for the compound and provide insights into the molecular basis of its activity.

While specific docking studies for this compound are not widely published, the methodology would involve selecting a protein of interest and using a docking program to predict the binding mode. The scoring functions used in these programs estimate the free energy of binding, with lower scores generally indicating a more favorable interaction.

Enzyme Active Site Binding Mode Analysis

When the target protein is an enzyme, molecular docking can provide a detailed analysis of how this compound might bind within its active site. This analysis reveals the specific amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Understanding the binding mode within an enzyme's active site is crucial for structure-based drug design. It can explain the compound's mechanism of action and guide the design of more potent and selective inhibitors. For this compound, a binding mode analysis would pinpoint the key interactions that stabilize the ligand-enzyme complex, providing a rationale for its potential inhibitory activity.

Table 2: Hypothetical Interacting Residues and Interaction Types for this compound in an Enzyme Active Site

Interacting ResidueInteraction Type
Asp129Hydrogen Bond
Phe256Pi-Pi Stacking
Leu89Hydrophobic
Val112Hydrophobic

Note: This table presents a hypothetical scenario of binding interactions. The actual interactions would depend on the specific enzyme target and the results of the docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to broader classes of isonicotinamide (B137802) derivatives.

These studies typically involve the calculation of a wide array of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding how the molecule interacts with its biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for determining the fit of the molecule into a receptor's binding site.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once these descriptors are calculated for a series of related compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a QSAR model. A robust QSAR model can then be used to predict the biological activity of novel, untested compounds, thereby guiding synthetic efforts towards more potent molecules. For isonicotinamide derivatives, QSAR studies have been instrumental in identifying key structural features that govern their activity as inhibitors of various enzymes.

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM) and Noncovalent Interaction (NCI) Index for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are sophisticated computational methods that analyze the electron density distribution to characterize chemical bonding and intermolecular interactions. These analyses provide a detailed picture of the forces that hold the molecule together and how it interacts with its environment.

QTAIM analysis is based on the topological properties of the electron density, ρ(r). Critical points in the electron density, where the gradient of the density is zero, are located and classified. Of particular interest are the bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density, provide quantitative information about the nature of the chemical bond.

For this compound, a QTAIM analysis would reveal the characteristics of all covalent bonds within the molecule. Furthermore, it can identify and characterize weaker intramolecular interactions, such as hydrogen bonds, that contribute to the molecule's preferred conformation.

The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing and characterizing weak, non-covalent interactions. It is based on the relationship between the electron density and the reduced density gradient. NCI analysis generates 3D plots that highlight regions of space involved in different types of non-covalent interactions:

Attractive Interactions: Such as hydrogen bonds and dipole-dipole interactions, are typically represented by blue or green surfaces.

Repulsive Interactions: Such as steric clashes, are shown in red.

Weak van der Waals Interactions: Are often depicted in green or other intermediate colors.

For this compound, an NCI analysis would provide a visual and quantitative understanding of the intramolecular hydrogen bond that can form between the amide proton and the oxygen of the methoxy (B1213986) group, as well as other potential non-covalent interactions that stabilize the molecule's three-dimensional structure. This information is invaluable for understanding how the molecule might bind to its biological target, as non-covalent interactions are the primary driving force for ligand-receptor recognition.

The table below summarizes the key aspects of these computational methods and their potential application to this compound.

Computational MethodKey PrinciplesApplication to this compound
QSAR Correlates molecular descriptors with biological activity.Predicts the biological activity of novel derivatives and identifies key structural features for potency.
QTAIM Analyzes the topology of the electron density to characterize chemical bonds.Quantifies the strength and nature of covalent bonds and intramolecular hydrogen bonds.
NCI Index Visualizes and characterizes non-covalent interactions based on the reduced density gradient.Identifies and visualizes intramolecular interactions that determine the molecule's conformation and potential intermolecular interactions with a biological target.

Coordination and Supramolecular Chemistry

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving N-(2-Methoxyphenyl)isonicotinamide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.govnih.gov The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.govscispace.com

This compound readily forms complexes with a variety of transition metal ions. For instance, reactions with zinc(II) salts have yielded coordination compounds where the zinc(II) ion's coordination environment can be tuned by the choice of anions present in the reaction mixture. nih.govnih.gov Studies have shown the formation of complexes with copper(II), where the ligand coordinates to the metal center. rdd.edu.iq The versatile nature of this ligand allows for the formation of both mononuclear and polynuclear complexes.

The coordination chemistry of related isonicotinamide (B137802) ligands with other transition metals like nickel(II) has also been explored, leading to the formation of coordination polymers with interesting topologies. nih.gov These studies provide a basis for understanding the potential complexation behavior of this compound with a broader range of transition metals.

The pyridine (B92270) nitrogen atom of the isonicotinamide moiety is a primary coordination site, acting as a monodentate ligand. nih.gov This mode of coordination leaves the amide group available for further interactions, such as hydrogen bonding. In some instances, the ligand can act as a bridging ligand, connecting two metal centers.

The coordination geometry around the central metal ion is influenced by factors such as the nature of the metal ion, the stoichiometry of the reactants, and the presence of counter-ions or solvent molecules. nih.govopenstax.org For example, with zinc(II), tetrahedral and octahedral coordination environments have been observed. nih.govnih.govresearchgate.netresearchgate.net In some complexes, the coordination sphere of the metal ion can be expanded to higher coordination numbers. nih.govresearchgate.netresearchgate.net

Metal IonCoordination GeometryKey ObservationsReference
Zinc(II)Tetrahedral, OctahedralAnions can influence the coordination environment. nih.govnih.gov
Nickel(II)OctahedralForms coordination polymers with bridging ligands. nih.gov
Cobalt(III)OctahedralCan coordinate with N,N,O,O-donor Schiff base ligands. scispace.com

Supramolecular Assemblies

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable building block for constructing supramolecular assemblies. mdpi.com

While direct studies on this compound with molecular clips are not extensively documented, the principles of host-guest chemistry suggest its potential for such interactions. Molecular clips, with their well-defined cavities, can encapsulate guest molecules through various non-covalent forces. The aromatic rings and functional groups of this compound could interact with the interior of a suitable molecular host. The study of host-guest complexation with related systems, such as pillararenes and homoserine lactones, highlights the importance of matching functional groups and cavity dimensions for effective binding. aalto.fi

The self-assembly of this compound-based structures is guided by the predictable nature of its coordination and hydrogen bonding interactions. nih.gov The pyridine nitrogen's affinity for metal ions directs the primary coordination, while the amide group's capacity for hydrogen bonding dictates the secondary, supramolecular organization. nih.gov This hierarchical approach allows for the rational design of one-, two-, and three-dimensional networks.

The selection of metal ions with specific coordination preferences and the use of appropriate counter-ions are crucial in controlling the final architecture. nih.govnih.gov For instance, the use of different anions with zinc(II) has been shown to tune the resulting coordination environment and, consequently, the supramolecular assembly. nih.govnih.gov

Intermolecular forces are the cornerstone of the supramolecular chemistry of this compound.

Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust and predictable hydrogen-bonding motifs. nih.gov The amide-amide homosynthon, a common feature in the crystal structures of related amide-containing compounds, plays a significant role in organizing the molecules into extended networks. nih.govresearchgate.netresearchgate.net

The interplay of these intermolecular forces dictates the final three-dimensional architecture of the supramolecular assemblies formed by this compound and its metal complexes. mdpi.com

Mechanistic Biochemical and Biological Activity Research in Vitro and Model Systems

Enzyme Inhibition Studies

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition: Mechanism, Binding Mode, Affinity, and Selectivity

N-(2-Methoxyphenyl)isonicotinamide is investigated as an inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a significant role in cellular metabolism and epigenetic regulation. researchgate.netresearchgate.net NNMT catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.net The over-expression of NNMT has been linked to various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a potential therapeutic target. researchgate.netresearchgate.netnih.gov

The mechanism of NNMT inhibition often involves compounds that mimic the transition state of the methylation reaction or act as bisubstrate inhibitors, binding to both the nicotinamide and SAM binding pockets. rsc.orgnih.gov Kinetic studies suggest that human NNMT follows a rapid equilibrium ordered mechanism, where SAM binds first, followed by nicotinamide. researchgate.net The design of potent and selective NNMT inhibitors is an active area of research, with some developed inhibitors showing high affinity and selectivity. nih.govnih.gov For instance, a nicotinamide-SAM conjugate, NS1, was found to be a subnanomolar NNMT inhibitor. nih.govnih.gov The selectivity of NNMT inhibitors is a critical aspect, and they are often tested against homologous methyltransferases like indolethylamine N-methyltransferase (INMT) and phenylethanolamine N-methyltransferase (PNMT) to ensure target specificity. nih.gov

Inhibitors of NNMT have been shown to have anti-tumor effects, potentially by affecting NAD+ synthesis and cellular SAM availability, which in turn can influence the activity of NAD+-dependent enzymes and epigenetic regulation. mdpi.com

Table 1: Selectivity of an Exemplary NNMT Inhibitor (NS1) Against Other Methyltransferases

MethyltransferaseSequence Identity to NNMT (%)
INMT53
PNMT39

This table is based on data for the inhibitor NS1 and is provided as an example of selectivity analysis for NNMT inhibitors. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Isonicotinamides, the class of compounds to which this compound belongs, have been explored as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov GSK-3 is a serine/threonine kinase involved in numerous cellular processes. The inhibition of GSK-3 can enhance the stability and nuclear localization of NRF2, a key regulator of the adaptive response to oxidative stress. nih.gov Research into isonicotinamide-based GSK-3 inhibitors has led to the identification of analogs with improved potency in lowering phosphorylated tau, a hallmark of Alzheimer's disease. nih.gov

Other Enzyme Target Identification and Characterization

The broader class of nicotinamide derivatives has been investigated for the inhibition of various other enzymes.

Kinases: Nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases (Aur A and Aur B), which are overexpressed in many cancers. nih.gov Some of these derivatives have shown potent antitumor activity. nih.gov Additionally, alkynyl nicotinamides have been identified as inhibitors of RET kinase mutants that are resistant to other treatments. nih.gov Other kinase targets include RAF kinases, with some isonicotinamide (B137802) derivatives being developed as selective B/C RAF inhibitors. drugbank.comresearchgate.net

Phospholipase Activity: Lysosomal phospholipase A2 (LPLA2) is an enzyme that can be inhibited by certain cationic amphiphilic drugs, leading to drug-induced phospholipidosis. nih.gov While direct inhibition by this compound is not specified, this highlights a potential area of investigation for related compounds.

G-protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. researchgate.net Phenylpiperazine derivatives, which share structural similarities with parts of some nicotinamide-based compounds, have been studied for their interaction with GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The functioning of these receptors can be complex, sometimes involving the formation of heteromers with unique biochemical properties. nih.gov

Receptor Binding and Modulation Studies (e.g., 5-HT₁A Receptor)

Analogues of 1-(2-methoxyphenyl)piperazine, a structure related to this compound, have been studied for their binding affinity to the 5-HT₁A serotonin receptor. nih.gov These studies aimed to improve selectivity for the 5-HT₁A receptor over α1-adrenergic receptors. nih.gov By modifying the molecule, researchers were able to develop compounds with high affinity for the 5-HT₁A receptor and significantly reduced affinity for the α1-adrenergic receptor, demonstrating the potential for antagonist activity. nih.gov

Cellular Pathway Modulation in Model Systems (e.g., Wnt signaling)

The Wnt signaling pathway is a crucial regulator of various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. nih.govscireq.com The canonical Wnt/β-catenin pathway's activity is tightly controlled. mdpi.comnih.gov Modulation of this pathway by small molecules is an area of active research. nih.gov For instance, activation of Wnt/β-catenin signaling has been shown to influence macrophage polarization. researchgate.net While direct modulation by this compound is not detailed, the broader context of Wnt signaling modulation by various compounds is well-established. nih.govscireq.commdpi.com

Antimicrobial and Antifungal Activity Evaluation (In Vitro)

Nicotinamide and its derivatives have demonstrated antifungal properties. researchgate.netnih.gov Studies have shown that nicotinamide itself has antifungal activity against Candida species, with a minimum inhibitory concentration (MIC) in the range of 20-50 mg/ml. researchgate.net Furthermore, nicotinamide can act synergistically with existing antifungal drugs like amphotericin B, enhancing their efficacy against Candida albicans and other fungi. nih.gov The mechanism of this synergy may involve the exacerbation of histone acetylation and oxidative damage in the fungal cells. nih.gov

The development of novel nicotinamide derivatives has yielded compounds with potent and broad-spectrum antifungal activity. nih.gov For example, the compound 2-amino-N-(3-isopropylphenyl)nicotinamide has shown significant activity against fluconazole-resistant Candida albicans strains. nih.gov Other studies have also identified N-(thiophen-2-yl) nicotinamide derivatives with excellent fungicidal activity against certain plant pathogens. mdpi.com Additionally, triazole analogues, another class of compounds, have shown promising antifungal activity against a range of fungal strains. mdpi.com

Table 2: Antifungal Activity of a Nicotinamide Derivative (16g) against Candida albicans

StrainMIC (μg/mL) of 16gMIC (μg/mL) of Fluconazole
Fluconazole-sensitive0.125–0.5Comparable to 16g
Fluconazole-resistant0.125–1Significantly less active than 16g

This table is based on data for the derivative 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) and is provided as an example of the antifungal potential of nicotinamide derivatives. nih.gov

Antibacterial Activity Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Nicotinamide, a related compound, has demonstrated modest direct antimicrobial activity in broth culture. nih.gov Studies on nicotinamide derivatives have shown promising antibacterial potential. For instance, certain synthesized nicotinamides exhibited significant inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net Specifically, one derivative, NC 3, showed potential against AMR-related proteins like bleomycin (B88199) resistance protein. researchgate.net

In the context of Staphylococcus aureus, niacinamide treatment has been observed to increase the percentage of dividing cells, suggesting an interference with the cell division process. mdpi.com It also attenuates the reduction in cell volume that typically occurs in the stationary phase, potentially leaving the cells more susceptible to other damaging agents. mdpi.com Some studies have explored the synergistic effect of nicotinamide with antibiotics like rifampicin (B610482) and vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Regarding Escherichia coli, niacinamide treatment at a concentration of 2.5% resulted in significantly elongated cells. mdpi.com Some non-antibiotic pharmaceuticals, including vasodilators and selective norepinephrine (B1679862) re-uptake inhibitors, have shown antimicrobial activity against E. coli. nih.gov

The activity of nicotinamide against Mycobacterium tuberculosis has been evaluated in studies dating back to the mid-20th century. nih.govinnovativetherapies.org It has been shown to have activity against both M. tuberculosis and HIV. nih.govinnovativetherapies.org Nicotinamide inhibits the replication of M. tuberculosis within macrophages. nih.govresearchgate.net This intracellular activity is dependent on the bacterial PncA amidase. nih.gov For instance, nicotinamide showed dose-dependent inhibition of M. tuberculosis growth in monocyte-derived macrophages at concentrations of ≥250 μmol/L. researchgate.net A family of N-alkyl nitrobenzamides, considered structural simplifications of known DprE1 inhibitors, has also shown promising antitubercular activities. mdpi.com

Table 1: Antibacterial Activity of Nicotinamide and its Derivatives

Compound/Derivative Bacterial Strain Observed Effect Citation
Nicotinamide M. tuberculosis Inhibits replication within macrophages. nih.govresearchgate.net
Nicotinamide S. aureus Increases the percentage of dividing cells. mdpi.com
Nicotinamide E. coli Causes significant cell elongation. mdpi.com
Nicotinamide Derivatives (NC 3) P. aeruginosa, K. pneumoniae Significant growth inhibition at 0.016 mM. researchgate.net
N-alkyl nitrobenzamides M. tuberculosis Promising antitubercular activities (MIC of 16 ng/mL for some derivatives). mdpi.com

Antifungal Activity

Nicotinamide and its derivatives have demonstrated notable antifungal properties. Nicotinamide itself shows moderate antifungal activity against Candida albicans, including strains resistant to fluconazole. nih.gov It has also been shown to potentiate the activity of amphotericin B against C. albicans, with synergistic effects observed in both planktonic cells and biofilms. nih.gov This synergistic interaction is also seen with other Candida species and Cryptococcus neoformans. nih.gov

Derivatives of nicotinamide have been developed with potent antifungal activities. For example, the compound N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide displayed moderate activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov Another nicotinamide analogue, 16g, was found to be highly active against C. albicans SC5314 with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov Its activity against fluconazole-resistant strains was significantly better than fluconacle, with MIC values ranging from 0.125–1 μg/mL. nih.gov

Furthermore, a meso-arylporphyrin derived from isonicotinate (B8489971) has shown moderate but encouraging antifungal activity against three yeast strains: C. albicans, C. glabrata, and C. tropicalis. ub.edu Other research has focused on 2-acylated benzo- and naphthohydroquinones, with 2-octanoylbenzohydroquinone showing significant antifungal activity, with MIC values from 2 to 16 μg/mL against various fungal strains. mdpi.com

Table 2: Antifungal Activity of Nicotinamide and its Derivatives

Compound/Derivative Fungal Strain Observed Effect Citation
Nicotinamide C. albicans Moderate antifungal activity. nih.gov
Nicotinamide + Amphotericin B C. albicans Synergistic antifungal interaction. nih.gov
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide R. solani, S. sclerotiorum Moderate antifungal activity. nih.gov
Nicotinamide analogue 16g C. albicans SC5314 MIC of 0.25 μg/mL. nih.gov
Isonicotinate-derived meso-arylporphyrin C. albicans, C. glabrata, C. tropicalis Moderate antifungal activity. ub.edu
2-octanoylbenzohydroquinone Various fungal strains MIC values ranging from 2 to 16 μg/mL. mdpi.com

Antibiofilm Properties

Research has indicated that nicotinamide derivatives possess antibiofilm capabilities. researchgate.net In particular, nicotinamide has been shown to enhance the antibiofilm activity of Amphotericin B against C. albicans. nih.gov While C. albicans biofilms are inherently resistant to Amphotericin B, the addition of nicotinamide significantly boosts its effectiveness. nih.gov

Studies on certain copper and zinc complexes have demonstrated their ability to inhibit biofilm formation in E. coli. nih.gov For instance, one complex inhibited E. coli biofilm formation by up to 95% at four times its minimum inhibitory concentration. nih.gov

Antiviral Activity in Model Systems (e.g., Vaccinia Virus)

The antiviral properties of compounds related to this compound have been investigated, particularly against the vaccinia virus, a member of the orthopoxvirus genus. cdc.gov The search for new small organic molecules with antiviral activity against orthopoxviruses is driven by the fact that routine smallpox vaccination has ceased, leaving a large part of the population without immunity. cdc.govnih.gov

Research has shown that host Golgi-associated retrograde proteins are important for the formation of extracellular virus particles in both monkeypox and vaccinia viruses. cdc.gov Small molecules that inhibit this retrograde pathway, such as Retro-2, have been found to decrease vaccinia virus infection. cdc.gov A screen of compounds with a benzodiazepine (B76468) scaffold similar to Retro-1 identified analogs with enhanced anti-vaccinia virus activity. cdc.gov One such analog, PA104, inhibited 90% of viral spread at a concentration of 1.3 µM. cdc.gov

Other studies have focused on hybrid structures containing 1-hydroxyimidazole (B8770565) and benzopyranone moieties, which have shown antiviral activity against the vaccinia virus. nih.gov Additionally, the nucleoside analog trifluridine (B1683248) and the nucleotide analog adefovir (B194249) dipivoxil have demonstrated potent inhibition of both vaccinia and mpox virus replication in primary human fibroblasts. biorxiv.orgresearchgate.net Trifluridine has even been used to treat ocular vaccinia infections. biorxiv.org

Structure-Activity Relationship (SAR) Studies for Biological Activity

Positional and Substituent Effects on Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of a compound influences its biological activity. For nicotinamide derivatives, the position of substituents has been shown to be critical for antifungal activity. nih.gov For example, in a study of nicotinamide derivatives, the positions of the amino and isopropyl groups were found to be essential for their antifungal potency. nih.gov

In the context of antibacterial activity against Mycobacterium tuberculosis, SAR studies on N-alkyl nitrobenzamides revealed that derivatives with intermediate lipophilicities, specifically those with chain lengths of six and twelve carbon atoms, exhibited the best activity profiles in an ex vivo macrophage infection model. mdpi.com The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were among the most active. mdpi.com

The chemical structure of isothiocyanates from cruciferous plants has also been shown to have a strong relationship with their antibacterial effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Benzyl-isothiocyanate was found to be the most effective, with its shorter chain and indole (B1671886) structural formula potentially interfering more efficiently with bacterial processes. nih.gov

Furthermore, in the development of opioid receptor ligands, replacing the phenolic OH group in cyclazocine (B1219694) analogues with a formamide (B127407) group led to high-affinity binding to mu and kappa opioid receptors. nih.gov The affinity was highly sensitive to substitution on the formamide appendage, highlighting the importance of this structural feature. nih.gov

Role of Specific Moieties in Biological Recognition

The biological recognition of a molecule is fundamentally governed by the specific three-dimensional arrangement of its functional groups, or moieties, and their inherent physicochemical properties. In the case of this compound, its interaction with biological targets is dictated by the interplay between its three primary components: the pyridine (B92270) ring, the 2-methoxyphenyl group, and the central amide linker. Analysis of these moieties, based on research into analogous structures, provides insight into their specific contributions to molecular binding and biological activity.

Pyridine Moiety

The pyridine ring is a cornerstone of many biologically active compounds, including natural products like vitamins and coenzymes, as well as a wide array of pharmaceutical agents. nih.gov Its prevalence is due to its unique electronic properties and its capacity for diverse intermolecular interactions.

Methoxyphenyl Group

Amide Linker and Heterocyclic Rings

The amide group linking the pyridine and methoxyphenyl moieties is not merely a spacer but an active participant in biological recognition. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. This dual capacity allows the amide linker to form strong, directional hydrogen bonds, often creating a "molecular clamp" with amino acid backbones in a binding site. mdpi.comnih.gov This interaction is a well-established binding motif for many enzyme inhibitors that mimic the nicotinamide structure of the cofactor NAD+. nih.gov

The planarity between the amide group and the adjacent pyridine ring can be a significant factor, influencing how the molecule fits into a binding pocket. mdpi.com Together, the pyridine heterocycle and the methoxyphenyl ring, connected by the functionally critical amide bridge, create a specific pharmacophore. The arrangement of hydrogen bond donors, acceptors, and hydrophobic aromatic regions determines the compound's affinity and selectivity for its biological targets.

Interactive Data Table: Potential Roles of Moieties in Biological Recognition

The table below summarizes the potential roles and types of interactions for each key moiety of this compound, based on findings from related chemical structures.

MoietyPotential Role in Biological RecognitionCommon Interaction TypesSupporting Evidence from Analogous Compounds
Pyridine Ring Primary binding anchor; influences solubility and electronic properties.Hydrogen bonding (via nitrogen atom), π-stacking, metal coordination.The nitrogen atom acts as a hydrogen bond acceptor or coordinates with metals. mdpi.comnih.gov The aromatic ring participates in π-stacking with protein residues. nih.gov
2-Methoxyphenyl Group Modulates lipophilicity; provides additional binding contacts; influences conformation.Hydrophobic interactions, hydrogen bonding (via methoxy (B1213986) oxygen), van der Waals forces.Methoxy groups can serve as hydrogen bond acceptors. mdpi.com The phenyl ring contributes to hydrophobic interactions. The position of the methoxy group is critical for activity. nih.gov
Amide Linker Forms critical hydrogen bonds; orients the two aromatic rings.Hydrogen bonding (N-H as donor, C=O as acceptor).Mimics the nicotinamide moiety of NAD+ by forming key hydrogen bonds in enzyme active sites. mdpi.comnih.gov
Heterocyclic Rings (General) Serve as scaffolds for functional groups; engage in diverse non-covalent interactions.Hydrogen bonding, π-stacking, dipole-dipole interactions.Heterocycles are fundamental pharmacophores in a vast number of approved drugs due to their versatile binding capabilities. nih.gov

Advanced Applications in Chemical Research Non Biomedical/non Clinical

Development of Chemical Probes for Biological Research

A thorough review of scientific literature indicates that N-(2-Methoxyphenyl)isonicotinamide has not been specifically developed or utilized as a chemical probe for biological research. Chemical probes are small molecules used to study and manipulate biological systems, and while the broader class of isonicotinamides has been explored in various contexts, this particular compound is not featured in published studies focusing on probe development.

Materials Science Applications

The potential applications of this compound in materials science remain largely unexplored, with no specific research dedicated to its use in the following areas.

There is no available scientific literature to suggest that this compound has been investigated for its properties as a colorimetric or fluorescent sensor. Research into fluorescent sensors often involves compounds with specific structural motifs that lead to changes in their photophysical properties upon binding to a target analyte. While some amide-based ligands have been shown to act as fluorescent sensors for metal ions, no such studies have been conducted on this compound. researchgate.net

Consistent with the lack of research in colorimetric and fluorescent sensing, there are no published reports on the use of this compound in the development of reversible test strips for chemical detection.

Analytical Method Development for Research Purposes (e.g., quantification in research matrices)

Specific analytical methods for the quantification of this compound in research matrices have not been detailed in the scientific literature. However, based on methods developed for structurally related compounds, a potential analytical approach can be proposed.

For instance, the analytical methods developed for compounds like 2CC-NBOMe and 25I-NBOMe, which also contain a methoxyphenyl group, typically involve high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov A similar approach could likely be adapted for this compound.

A hypothetical method could involve the following steps:

Sample Preparation: Solid-phase extraction (SPE) could be employed to isolate the compound from a research matrix.

Chromatographic Separation: A C8 or C18 reverse-phase HPLC column could be used to separate the analyte from other components.

Detection: Tandem mass spectrometry operating in multiple-reaction monitoring (MRM) mode would provide high selectivity and sensitivity for detection and quantification.

The table below outlines a potential set of parameters for such a method, extrapolated from existing methodologies for similar compounds.

ParameterPotential Specification
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Chromatography Column Reverse-phase C8 or C18 column
Mobile Phase A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) containing a formic acid.
Detection Mode Multiple Reaction Monitoring (MRM)

It is important to note that the development and validation of such a method would be necessary to ensure its accuracy and reliability for the quantification of this compound in any specific research matrix.

Future Directions and Interdisciplinary Research Perspectives

Rational Design of Novel Analogs with Enhanced Specificity and Functionality

A primary future direction lies in the rational design of new molecules based on the N-(2-Methoxyphenyl)isonicotinamide scaffold. The goal is to create analogs with improved potency, greater selectivity for biological targets, and novel functionalities. This can be achieved through systematic structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical modifications influence biological activity nih.govmdpi.comnih.gov.

Key modification strategies would involve:

Isonicotinamide (B137802) Core Modification: Alterations to the pyridine (B92270) ring, such as the introduction of various substituents, can modulate the electronic properties and hydrogen-bonding capabilities of the molecule.

Phenyl Ring Substitution: The 2-methoxyphenyl group offers a rich template for modification. Varying the substituents on this ring can fine-tune the compound's lipophilicity, steric profile, and electronic nature, which are critical for optimizing interactions with biological targets.

Amide Linker Variation: The amide bond connecting the two rings is crucial for the molecule's conformation. Exploring bioisosteric replacements for the amide could lead to analogs with different metabolic stability and conformational preferences.

The design of these novel analogs would be significantly accelerated by computational chemistry, which allows for the in silico screening of virtual libraries of compounds before their actual synthesis, saving time and resources cbi-society.orgjddhs.comnih.govtandfonline.com.

Modification Strategy Rationale Potential Outcome
Varying substituents on the pyridine ringModulate basicity and hydrogen bonding potentialEnhanced target affinity and selectivity
Altering the position/nature of the methoxy (B1213986) groupProbe steric and electronic requirements of the binding pocketImproved binding and pharmacokinetic properties
Introducing diverse functional groups on the phenyl ringFine-tune lipophilicity and electronic interactionsOptimized cell permeability and target engagement
Bioisosteric replacement of the amide linkerModify conformational rigidity and metabolic stabilityIncreased bioavailability and duration of action

Integration of Synthetic, Structural, and Advanced Computational Methodologies

A powerful, integrated approach combining synthetic, structural, and computational methods will be essential for advancing the study of this compound and its derivatives cbi-society.orgjddhs.com. This synergistic workflow creates a feedback loop where each discipline informs and guides the others.

Advanced Synthesis: Modern synthetic organic chemistry offers a vast toolkit for creating novel analogs. Techniques like transition-metal-catalyzed cross-coupling reactions can be employed to efficiently generate a diverse library of compounds for biological evaluation nih.govnih.govrsc.org.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how these compounds interact with their biological targets nih.govnih.gov. This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more effective molecules.

Computational Modeling: Advanced computational methods, including molecular dynamics simulations and quantum mechanics calculations, can predict the binding affinities and dynamic behavior of new analogs nih.govresearchgate.netosti.govchemrxiv.orgrsc.orgneuroquantology.com. These predictions help prioritize which compounds to synthesize and test, making the discovery process more efficient.

This integrated approach has become a cornerstone of modern drug discovery and can be effectively applied to explore the potential of this compound cbi-society.orgjddhs.com.

Exploration of New Biological Targets and Mechanistic Insights for Chemical Biology

Identifying the biological targets of this compound is a critical step in understanding its function and potential applications researchgate.net. Chemical biology provides powerful tools for target identification and validation nih.govrsc.org.

Future research in this area could involve:

Target Identification: Utilizing techniques such as affinity-based protein profiling and thermal proteome profiling to identify the specific proteins that this compound binds to within cells.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays can be used to elucidate the precise mechanism by which the compound exerts its effects. For instance, determining if it acts as an inhibitor, activator, or modulator of its target's function nih.gov.

Development of Chemical Probes: A well-characterized molecule with high potency and selectivity can serve as a chemical probe to study the function of a specific protein in a biological system scienceopen.com. This compound or an optimized analog could be developed into such a probe, aiding in the dissection of complex biological pathways.

The isonicotinamide scaffold is present in numerous bioactive compounds, suggesting a wide range of potential biological targets to explore nih.gov.

Research Area Methodologies Objective
Target IdentificationAffinity Chromatography, Mass Spectrometry, ProteomicsTo identify the specific protein(s) that the compound interacts with.
Mechanistic StudiesEnzyme Kinetics, Cell-Based Assays, Biophysical MethodsTo understand how the compound modulates the function of its biological target.
Chemical Probe DevelopmentSynthesis of tagged derivatives, Cellular imagingTo create a tool for studying the role of the target protein in health and disease.

Advancements in Supramolecular Construction and Host-Guest Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for this compound nih.gov. The molecule's structure, featuring hydrogen bond donors and acceptors as well as aromatic rings, makes it an excellent candidate for forming well-defined, self-assembled structures nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netscilit.comacs.org.

Potential research directions include:

Self-Assembly: Investigating the ability of this compound to form supramolecular polymers, gels, or other organized structures through interactions like hydrogen bonding and π-π stacking. Isonicotinamide itself is known to be a versatile component in forming such assemblies nih.govnih.govmdpi.com.

Host-Guest Chemistry: Exploring the use of this compound as a "guest" molecule that can be encapsulated within larger "host" molecules like cyclodextrins or calixarenes nih.govmdpi.comrsc.org. This encapsulation can alter the physicochemical properties of the compound, such as its solubility, which could be advantageous for various applications.

Co-crystal Engineering: Systematically forming co-crystals with other molecules to modify properties like melting point, stability, and bioavailability. The isonicotinamide moiety is a well-established building block in co-crystal engineering researchgate.netacs.org.

Potential for Derivatization in Materials Science and Analytical Chemistry

The chemical structure of this compound can be strategically modified for applications beyond biology, in fields like materials science and analytical chemistry.

Materials Science: By introducing polymerizable functional groups, this compound derivatives could be incorporated into polymers, creating materials with tailored properties. Furthermore, its ability to coordinate with metal ions through the pyridine nitrogen makes it a potential ligand for the synthesis of metal-organic frameworks (MOFs)—porous materials with applications in gas storage, separation, and catalysis researchgate.netrcsi.science.

Analytical Chemistry: Derivatives of this compound could be designed as chemosensors. For example, by attaching a fluorescent group, a molecule could be created that signals the presence of a specific metal ion or other analyte through a change in its fluorescence. The compound could also be immobilized on a surface to create a stationary phase for chromatography or a sensing platform.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for N-(2-Methoxyphenyl)isonicotinamide?

Methodological Answer:

  • Synthesis: Utilize amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction between 2-methoxyphenylamine and isonicotinoyl chloride. Purification via Prep-TLC (e.g., CH₂Cl₂/MeOH 15:1) yields the compound with >95% purity .
  • Characterization:
    • Melting Point: Confirm identity by comparing observed melting points (e.g., 162–164°C) with literature values .
    • Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 8.5–7.2 ppm, methoxy group at δ 3.8 ppm). Mass spectrometry (MS) should show a molecular ion peak at m/z 308 .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in solvents like DMSO, ethanol, and phosphate-buffered saline (PBS) at 25°C. Measure saturation concentration via HPLC or UV-Vis spectroscopy .
  • Stability: Incubate the compound at varying pH (2–10) and temperatures (4–37°C). Monitor degradation using HPLC with a C18 column and diode array detection (DAD). For oxidative stability, add H₂O₂ (0.1–1%) and track by LC-MS .

Advanced Research Questions

Q. What enzymatic pathways are involved in the metabolism of this compound derivatives?

Methodological Answer:

  • In vitro Metabolism: Use hepatic microsomes (rat/rabbit) with NADPH cofactor. Identify metabolites via HPLC-MS/MS. Key enzymes include CYP1A1/2 (induced by β-naphthoflavone) and CYP2E1 (ethanol-induced), which mediate reductive pathways (e.g., formation of o-anisidine) and oxidative metabolites like o-aminophenol .
  • Enzyme Inhibition: Pre-treat microsomes with CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2). Quantify metabolite suppression via LC-MS/MS .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Analog Design: Modify substituents on the phenyl ring (e.g., halogens, methoxy groups) and pyridine core. Prioritize derivatives with enhanced lipophilicity (logP >2.5) for membrane permeability .
  • Biological Assays:
    • Enzyme Inhibition: Screen against targets like HDACs or MAOs using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDACs). Compare IC₅₀ values .
    • Cellular Activity: Test antiproliferative effects in cancer cell lines (e.g., K562 leukemia) via MTT assays. Include positive controls (e.g., SRPIN340 for SRPK inhibition) .

Q. What strategies mitigate conflicting data in cytotoxicity studies of this compound derivatives?

Methodological Answer:

  • Controlled Variables: Standardize cell culture conditions (e.g., passage number, serum batch) and compound purity (>98% by HPLC).
  • Data Validation: Use orthogonal assays (e.g., ATP quantification vs. apoptosis markers like caspase-3). Replicate studies in ≥3 independent experiments .
  • Mechanistic Follow-Up: Employ RNA-seq or proteomics to identify off-target effects. Compare results with structural analogs to isolate SAR trends .

Q. How do CYP isoforms influence the metabolic fate of this compound in preclinical models?

Methodological Answer:

  • Isoform Profiling: Use CYP-expressing insect microsomes (e.g., Baculovirus system) to assess isoform-specific activity. Quantify metabolite ratios via LC-MS/MS .
  • In vivo Correlation: Administer the compound to CYP2E1-knockout mice. Compare plasma and urine metabolite profiles with wild-type models using UPLC-QTOF-MS .

Q. What computational tools predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HDAC8. Validate poses with molecular dynamics (MD) simulations (e.g., GROMACS) .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities. Correlate with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyphenyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyphenyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.